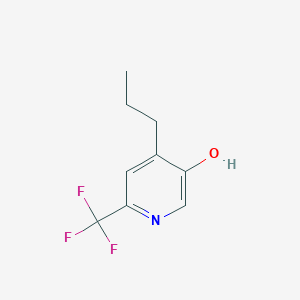

4-Propyl-6-trifluoromethyl-pyridin-3-OL

Description

Structure

3D Structure

Properties

CAS No. |

910032-96-1 |

|---|---|

Molecular Formula |

C9H10F3NO |

Molecular Weight |

205.18 g/mol |

IUPAC Name |

4-propyl-6-(trifluoromethyl)pyridin-3-ol |

InChI |

InChI=1S/C9H10F3NO/c1-2-3-6-4-8(9(10,11)12)13-5-7(6)14/h4-5,14H,2-3H2,1H3 |

InChI Key |

NMDIJVZYRRBWOG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=NC=C1O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Propyl 6 Trifluoromethyl Pyridin 3 Ol and Its Structural Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Pyridinol Core

A retrosynthetic analysis of 4-Propyl-6-trifluoromethyl-pyridin-3-OL reveals several strategic disconnections to simplify the target molecule into readily available starting materials. The primary disconnections involve the formation of the pyridine (B92270) ring and the introduction of the key functional groups: the trifluoromethyl group, the propyl group, and the hydroxyl group.

Approaches to Introduce the Trifluoromethyl Group

The introduction of a trifluoromethyl (CF₃) group onto a pyridine ring is a critical step in the synthesis of the target molecule. Two primary strategies are commonly employed: the use of a trifluoromethyl-containing building block or the direct trifluoromethylation of a pre-formed pyridine ring.

The building block approach is often preferred for its regiochemical control. jst.go.jp In this strategy, a smaller molecule already possessing the CF₃ group is used in a cyclization reaction to construct the pyridine ring. Common and versatile building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. jst.go.jp These molecules can undergo condensation reactions with other components to form the desired trifluoromethylated pyridine scaffold.

Direct trifluoromethylation of a pyridine ring can be achieved through various methods, including the use of trifluoromethylating reagents such as trifluoromethyl copper species, which can participate in substitution reactions with halo-pyridines. jst.go.jp However, achieving the desired regioselectivity can be a challenge with this approach.

Strategies for Propyl Group Installation

The installation of the propyl group at the 4-position of the pyridine ring presents another synthetic challenge. Several methods can be considered for this transformation.

One approach involves the alkylation of a pre-functionalized pyridine derivative . For instance, a pyridine ring with a suitable leaving group at the 4-position could undergo a cross-coupling reaction with a propyl organometallic reagent.

Alternatively, a Minisci-type reaction could be employed for the direct C-H alkylation of the pyridine ring. nih.govacs.org This radical-based method allows for the introduction of alkyl groups onto electron-deficient heterocycles. By using a suitable blocking group, it is possible to direct the alkylation to the C-4 position with high regioselectivity. nih.gov

Another strategy involves incorporating the propyl group as part of one of the precursors in a ring-forming cyclization reaction . For example, a β-ketoester or an enamine bearing a propyl group could be used as a component in a Hantzsch-type pyridine synthesis or a similar cyclocondensation.

Formation of the 3-Hydroxyl Functionality

The 3-hydroxyl group can be introduced in several ways. One common method involves the hydrolysis of a corresponding halo- or alkoxy-pyridine . For instance, a 3-aminopyridine (B143674) could be converted to a 3-hydroxypyridine (B118123) via a diazotization reaction followed by hydrolysis.

Another elegant approach is the direct formation of the 3-hydroxypyridine ring system through a hetero-Diels-Alder reaction . The reaction of 5-alkoxyoxazoles with appropriate dienophiles can directly yield polysubstituted 3-hydroxypyridine scaffolds. researchgate.net

Furthermore, the oxidation of furfurylamine derivatives presents a viable route to 3-hydroxypyridines. semanticscholar.org This transformation proceeds through a ring-opening and subsequent recyclization mechanism.

Direct Pyridine Ring Construction Approaches

The direct construction of the pyridine ring with the desired substituents in place is a highly efficient synthetic strategy. Cyclocondensation and cycloaddition reactions are the primary methods employed for this purpose.

Cyclocondensation Reactions Involving Trifluoromethylated Building Blocks

Cyclocondensation reactions are a cornerstone of pyridine synthesis. These reactions typically involve the condensation of two or more acyclic precursors to form the heterocyclic ring. For the synthesis of this compound, a plausible approach would involve the condensation of a trifluoromethylated β-dicarbonyl compound, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, with an enamine or a similar species derived from a propyl-containing ketone or aldehyde, in the presence of an ammonia (B1221849) source.

The general scheme for such a reaction is depicted below:

| Reactant 1 | Reactant 2 | Ammonia Source | Product |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Enamine of a propyl ketone | Ammonium acetate | This compound derivative |

| Trifluoroacetylacetone | Propyl-substituted β-aminocrotonate | Ammonia | This compound derivative |

The specific reaction conditions, such as temperature, solvent, and catalyst, would need to be optimized to achieve a good yield of the desired product.

Diels-Alder Cycloadditions and Related Hetero-Diels-Alder Chemistry

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. researchgate.net The hetero-Diels-Alder variant, where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms, is particularly useful for the synthesis of heterocyclic compounds like pyridines.

For the synthesis of the target molecule, a potential hetero-Diels-Alder strategy could involve the reaction of a 1-aza- or 1,3-diaza-1,3-diene with a trifluoromethyl- and propyl-substituted dienophile. Alternatively, a trifluoromethyl-containing diene could react with a dienophile bearing the propyl and nitrogen functionalities.

A particularly relevant approach is the reaction of 5-ethoxyoxazoles with trifluoromethylated alkenes. This reaction proceeds via a hetero-Diels-Alder cycloaddition followed by a retro-Diels-Alder elimination of ethanol to afford the substituted pyridine. The regioselectivity of this reaction would be crucial in determining the final substitution pattern of the pyridine ring.

Below is a table summarizing potential Diels-Alder approaches:

| Diene | Dienophile | Resulting Intermediate | Aromatization Step | Final Product |

| 1-Aza-1,3-diene with propyl group | Trifluoromethylated alkene | Dihydropyridine | Oxidation | 4-Propyl-6-trifluoromethyl-pyridine derivative |

| 5-Ethoxy-4-propyloxazole | Trifluoromethylated alkene | Bicyclic adduct | Elimination of ethanol | This compound |

These cycloaddition strategies offer a convergent and often stereocontrolled route to highly substituted pyridine derivatives.

Radical Cyclization Methodologies

Radical cyclization reactions offer a powerful strategy for the construction of heterocyclic systems. In the context of synthesizing trifluoromethyl-substituted pyridines, these methods can provide access to key intermediates. One such approach involves the generation of 6-(Trifluoromethyl)-4,5-dihydro-2(3H)-pyridone, which can serve as a precursor for further elaboration. This intermediate can be used in the synthesis of fused nitrogen heterocycles where the trifluoromethyl group is positioned at a bridgehead, demonstrating the utility of radical cyclization in creating complex, fluorine-containing scaffolds researchgate.net.

Visible-light-promoted radical cascade cyclizations represent another modern approach. These reactions can proceed without photocatalysts or transition metals, offering a mild and efficient route to various trifluoromethylated indole derivatives nih.gov. The mechanism often involves the light-induced homolysis of a trifluoromethyl source, such as Umemoto's reagent, to generate a trifluoromethyl radical. This radical can then initiate a cascade cyclization with a suitable substrate, leading to the rapid assembly of complex heterocyclic structures nih.gov. While not a direct synthesis of the target pyridinol, these methodologies highlight the potential of radical chemistry to construct the core trifluoromethyl-pyridine structure, which could then be further functionalized.

| Radical Source | Substrate Type | Resulting Heterocycle | Catalyst/Conditions | Reference |

| Umemoto's Reagent | Indole with terminal alkene | Dihydropyrido[1,2-a]indolone | Visible Light (450 nm), catalyst-free | nih.gov |

| Not specified | Dihydropyridones | Fused Nitrogen Heterocycles | Not specified | researchgate.net |

Functionalization of Pre-formed Pyridine Systems

A more direct and common strategy for synthesizing highly substituted pyridines involves the sequential functionalization of a pre-formed pyridine ring. This allows for precise control over the introduction of each substituent.

Regioselective Trifluoromethylation Techniques

The introduction of a trifluoromethyl (CF3) group is a critical step in the synthesis of the target molecule. The high reactivity of trifluoromethyl radicals often makes controlling regioselectivity in direct C-H trifluoromethylation challenging, potentially yielding a mixture of 2-, 3-, and 4-trifluoromethylated products researchgate.net.

To overcome this, regioselective methods have been developed. One effective strategy involves the activation of the pyridine ring as an N-methylpyridine quaternary ammonium salt. This allows for a highly efficient and regioselective direct C-H trifluoromethylation. Using trifluoroacetic acid (TFA) as the trifluoromethylating reagent in the presence of silver carbonate, a variety of trifluoromethylpyridines can be obtained in good yields with excellent regioselectivity researchgate.netbohrium.com. This protocol is noted for its operational simplicity and compatibility with various functional groups researchgate.netbohrium.com.

Photoredox catalysis offers another powerful tool for the direct C-H trifluoromethylation of arenes and heteroarenes. This approach avoids the need for pre-functionalized starting materials and can be used in late-stage synthesis princeton.edu. The process typically involves the generation of a CF3 radical from a source like triflyl chloride, which then selectively couples with the aromatic system princeton.edu.

Table 1: Examples of Regioselective Trifluoromethylation of Pyridine Derivatives

| Pyridine Substrate | Reagent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| N-Methylpyridinium Iodide | TFA / Ag2CO3 | N-Methyl-trifluoromethylpyridinium Iodide | Good | researchgate.net |

| Pyridine | CF3SO2Cl / Ru(bpy)3Cl2 (photocatalyst) | Mixture of trifluoromethylpyridines | Moderate | princeton.edu |

Introduction of the Propyl Moiety via Cross-Coupling Reactions or Alkylation

The introduction of the C4-propyl group can be achieved through various C-C bond-forming reactions. Transition-metal-catalyzed cross-coupling reactions are particularly effective for this transformation. For instance, palladium-catalyzed coupling reactions of pyridine derivatives have been extensively studied researchgate.netbeilstein-journals.org. These reactions can couple pyridyl compounds with organometallic reagents to introduce alkyl or aryl groups.

Alternatively, direct C-H alkylation methods provide an atom-economical route. While Friedel-Crafts type alkylations are generally not effective on the electron-deficient pyridine ring, other methods have been developed. These include the addition of alkyl radicals or the alkylation of metalated pyridines.

Hydroxylation at the C3 Position

Introducing a hydroxyl group at the C3 position of the pyridine ring is a significant challenge due to the electronic properties of the heterocycle, which typically direct functionalization to the C2 and C4 positions nih.govthieme-connect.denih.govacs.orgacs.org. A highly effective and modern method to achieve this transformation is through the photochemical valence isomerization of readily accessible pyridine N-oxides nih.govnih.govacs.org.

This metal-free process is operationally simple and demonstrates compatibility with a wide array of functional groups nih.govacs.org. The reaction proceeds via the irradiation of a pyridine N-oxide at a specific wavelength (e.g., 254 nm), which triggers a rearrangement to selectively install a hydroxyl group at the C3 position thieme-connect.deacs.org. This method has been successfully applied to a broad range of C4-substituted pyridine N-oxides, tolerating both electron-donating and electron-withdrawing groups acs.org. The practicality of this "oxygen walk" approach is highlighted by its use in the efficient late-stage functionalization of complex, bioactive molecules nih.govacs.org.

Table 2: C3-Hydroxylation of Various Substituted Pyridine N-Oxides

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridine N-oxide | 254 nm irradiation, (F3C)3COH, AcOH | 3-Hydroxypyridine | 64% | thieme-connect.de |

| 4-Ester-substituted Pyridine N-oxide | Optimal photochemical conditions | 4-Ester-3-hydroxypyridine | Moderate to Good | acs.org |

| 4-Cyano-substituted Pyridine N-oxide | Optimal photochemical conditions | 4-Cyano-3-hydroxypyridine | Moderate to Good | acs.org |

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a central role in the efficient and selective synthesis of complex molecules like this compound. Transition metal catalysts, in particular, enable key bond formations that would otherwise be difficult to achieve.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed cross-coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the carbon skeleton of substituted pyridines. These reactions enable the formation of C-C bonds by coupling an organometallic reagent with an organic halide or triflate. For the synthesis of the target molecule, a palladium catalyst could be used to introduce the propyl group at the C4 position of a pre-functionalized 6-trifluoromethyl-pyridin-3-ol intermediate.

For example, a C4-halogenated pyridine derivative could undergo a Suzuki, Stille, or Negishi coupling with a propyl-organometallic reagent. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. Palladium(II) acetate (Pd(OAc)2), often used in conjunction with sterically hindered pyridine ligands, has been shown to be effective in synthesizing multi-substituted pyridines via C-H activation and subsequent aza-6π-electrocyclization rsc.orgacs.org. This approach allows for the construction of the pyridine core with a high degree of regioselectivity rsc.orgacs.org. These catalytic systems are robust and their utility has been demonstrated in the synthesis of various 4-aryl-substituted pyridine derivatives rsc.org.

Organocatalysis and Biocatalysis in Pyridinol Synthesis

In recent years, organocatalysis and biocatalysis have emerged as powerful tools in organic synthesis, offering sustainable and efficient alternatives to traditional metal-based catalysis. mdpi.com These methodologies are increasingly being explored for the synthesis of complex heterocyclic compounds, including substituted pyridinols.

Biocatalysis , the use of enzymes or whole microbial cells to catalyze chemical reactions, offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and a reduced environmental footprint. nbinno.com The enzymatic synthesis of fluorinated compounds is a rapidly growing field of research. the-innovation.orgnih.govnih.gov Enzymes such as cytochrome P450 monooxygenases are capable of catalyzing the hydroxylation of various substrates, including aromatic and heterocyclic compounds. nih.govnih.gov

For the synthesis of pyridinols, biocatalytic hydroxylation of a pre-functionalized pyridine ring is a promising strategy. For example, bacterial strains have been identified that can regioselectively hydroxylate pyridine carboxylic acids. nih.gov Specifically, Ralstonia/Burkholderia sp. strain DSM 6920 has been shown to hydroxylate 6-methylnicotinate at the C2 position. nih.gov This enzymatic activity could potentially be harnessed for the synthesis of 3-pyridinols from appropriately substituted pyridine precursors. Furthermore, the use of whole cells of Burkholderia sp. MAK1 has been demonstrated for the regioselective N-oxidation of various pyridine compounds. nbinno.com While not a direct route to pyridinols, this highlights the potential of microbial systems in modifying the pyridine core.

The application of biocatalysis to the synthesis of fluorinated pyridinols is an area of active investigation. While direct enzymatic fluorination is challenging, enzymes can be used to modify substrates that already contain a fluorine-bearing moiety. the-innovation.orgresearchgate.net For instance, an enzyme could potentially hydroxylate a 4-propyl-6-trifluoromethylpyridine precursor at the 3-position. The development of such a biocatalyst would likely involve protein engineering and directed evolution to achieve the desired activity and selectivity. the-innovation.org

| Catalytic Approach | Key Features | Potential Application in Pyridinol Synthesis |

| Organocatalysis | Metal-free, mild reaction conditions, high stereoselectivity. | Construction of the substituted pyridine ring through cascade reactions. |

| Biocatalysis | High regio- and stereoselectivity, environmentally benign. | Regioselective hydroxylation of a 4-propyl-6-trifluoromethylpyridine precursor. |

Novel and Emerging Synthetic Strategies for Fluorinated Pyridinols

The synthesis of fluorinated pyridines, including pyridinols, is an area of intense research, driven by the importance of these compounds in various applications. Several novel and emerging strategies are being developed to introduce trifluoromethyl groups and construct the pyridine ring with greater efficiency and control.

One of the primary methods for synthesizing trifluoromethylpyridines involves the chlorine/fluorine exchange reaction using a trichloromethylpyridine precursor. This method is widely used in industrial settings for the production of various trifluoromethylpyridine derivatives. Another significant approach is the construction of the pyridine ring from a trifluoromethyl-containing building block through cyclocondensation reactions. This strategy allows for the incorporation of the trifluoromethyl group at a specific position from the outset of the synthesis.

Recent advancements have focused on the direct introduction of trifluoromethyl groups into the pyridine ring. These methods often utilize radical-based reactions or transition-metal catalysis to achieve C-H trifluoromethylation. While powerful, these reactions can sometimes suffer from issues of regioselectivity.

For the synthesis of highly substituted pyridines, multicomponent reactions are gaining prominence. A recently developed three-component synthesis of polysubstituted pyridines is based on a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction. nih.gov This approach provides rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov

The functionalization of pre-existing pyridine rings is another important strategy. A photochemical method for the functionalization of pyridines with radicals derived from allylic C–H bonds has been reported, which proceeds via pyridinyl radicals and offers unique regioselectivity. nih.govacs.org

| Synthetic Strategy | Description | Key Advantages |

| Chlorine/Fluorine Exchange | Replacement of chlorine atoms in a trichloromethyl group with fluorine. | Established industrial process. |

| Cyclocondensation | Building the pyridine ring from a trifluoromethyl-containing precursor. | Good control over the position of the trifluoromethyl group. |

| Direct C-H Trifluoromethylation | Introduction of a CF3 group directly onto the pyridine ring. | Atom-economical. |

| Multicomponent Reactions | Combining three or more reactants in a single operation to form the product. | High efficiency and diversity. |

| Photochemical Functionalization | Using light to promote the reaction of pyridines with radical species. | Novel regioselectivity. |

Process Chemistry Considerations for Research-Scale Production

The transition of a synthetic route from a laboratory-scale procedure to a research-scale production (gram to kilogram scale) requires careful consideration of several process chemistry principles. These include the safety, scalability, cost-effectiveness, and environmental impact of the chosen methodology.

For the synthesis of this compound, a robust and scalable route is essential. When evaluating potential synthetic strategies, factors such as the availability and cost of starting materials, the number of synthetic steps, the ease of purification, and the generation of waste must be taken into account.

Key Process Chemistry Considerations:

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, solvent, and catalyst loading is critical for ensuring high yields and purity on a larger scale. The use of hazardous reagents or extreme reaction conditions should be avoided if possible.

Purification: Chromatographic purification, while common in medicinal chemistry research, can be challenging and costly to implement on a larger scale. Developing a synthesis that allows for purification by crystallization or distillation is highly desirable.

Safety: A thorough safety assessment of all reaction steps is necessary to identify and mitigate any potential hazards, such as exothermic reactions, the formation of toxic byproducts, or the use of flammable solvents.

Waste Management: The environmental impact of the synthesis can be minimized by choosing atom-economical reactions and developing methods for recycling solvents and catalysts.

A concise 4-step synthesis of furo[2,3-b]pyridines, which are structurally related to pyridinols, has been described and successfully executed on a multi-gram scale with only one step requiring column chromatography. This highlights the importance of designing synthetic routes that are amenable to scale-up from the outset.

| Parameter | Research-Scale Consideration | Example for Fluorinated Pyridinol Synthesis |

| Yield | Maximizing product formation to reduce cost. | Optimizing catalyst and reaction conditions for a key cyclization step. |

| Purity | Ensuring the final product meets specifications. | Developing a crystallization-based purification method to avoid chromatography. |

| Cycle Time | Minimizing the time required for each batch. | Choosing reactions that proceed quickly and are easy to work up. |

| Throughput | Maximizing the amount of product produced per unit time. | Utilizing a continuous flow process for a key fluorination step. |

Chemical Reactivity and Mechanistic Investigations of 4 Propyl 6 Trifluoromethyl Pyridin 3 Ol

Reactions Involving the Hydroxyl Group at C3

The hydroxyl group at the C3 position is a key site for functionalization, enabling the synthesis of a variety of derivatives through etherification, esterification, and redox reactions. Its reactivity is modulated by the electronic effects of the substituents on the pyridine (B92270) ring.

Etherification and Esterification for Protective Group Chemistry or Derivatization

The hydroxyl group of 3-hydroxypyridines can undergo etherification and esterification, which are common strategies for introducing protecting groups or for creating derivatives with altered properties. In the case of 4-Propyl-6-trifluoromethyl-pyridin-3-OL, the electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the hydroxyl proton, facilitating its deprotonation to form a pyridinolate anion. This anion is a potent nucleophile that can react with various electrophiles.

Etherification: The formation of ethers can be achieved by reacting the pyridinol with alkyl halides or other alkylating agents, typically in the presence of a base to deprotonate the hydroxyl group. The choice of base and reaction conditions is crucial to control the regioselectivity, as N-alkylation can be a competing reaction. For 3-hydroxypyridines, O-alkylation is generally favored.

Esterification: Esters can be synthesized by reacting the hydroxyl group with acylating agents such as acid chlorides or anhydrides. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. The resulting esters can serve as protecting groups or as prodrug forms in medicinal chemistry applications. The formation of "Barton esters" from N-hydroxypyridine-2-thione derivatives is a notable example that generates carbon-centered radicals for further synthetic transformations. youtube.com

Table 1: Representative Etherification and Esterification Reactions of 3-Hydroxypyridine (B118123) Derivatives

| Reactant | Reagent | Product Type | General Observations |

| 3-Hydroxypyridine | Alkyl Halide (e.g., CH₃I) | O-Alkyl Ether | O-alkylation is generally favored over N-alkylation for 3-hydroxypyridines. researchoutreach.org |

| 3-Hydroxypyridine | Acid Chloride (e.g., CH₃COCl) | O-Acyl Ester | Proceeds readily, often in the presence of a base. |

| 3-Hydroxypyridine | Epoxides | O-Hydroxyalkyl Ether | Lewis acid catalysis can be employed to facilitate the reaction. acs.org |

Oxidation and Reduction Potentials of the Hydroxyl Moiety

The redox chemistry of the 3-hydroxyl group and the pyridine ring in this compound is a significant aspect of its reactivity profile.

Oxidation: The oxidation of 3-hydroxypyridines can lead to various products depending on the oxidizing agent and reaction conditions. While direct oxidation of the hydroxyl group can be challenging, oxidation of the pyridine nitrogen to form the corresponding N-oxide is a common transformation. nih.govnih.gov The presence of the electron-withdrawing trifluoromethyl group makes the pyridine ring more resistant to oxidation. nih.gov However, methods for the C3-selective hydroxylation of pyridines via photochemical valence isomerization of pyridine N-oxides have been developed, suggesting a pathway to interconvert substituted pyridines and their 3-hydroxy derivatives. nih.govnih.gov

Reduction: The pyridine ring of 3-hydroxypyridine derivatives can be reduced to the corresponding piperidine (B6355638) under catalytic hydrogenation. nih.govresearchgate.net For instance, 3-hydroxypyridine can be hydrogenated in the presence of a platinum group metal catalyst in a carboxylic acid anhydride (B1165640) solvent, followed by hydrolysis to yield the hydroxypiperidine. researchgate.net The trifluoromethyl group's stability under these conditions would need to be considered. A novel reduction of 3-hydroxypyridine using sodium borohydride (B1222165) in the presence of benzyl (B1604629) chloroformate has also been reported to yield a partially reduced piperideine derivative. nih.gov

Tautomeric Equilibria and their Influence on Reactivity

3-Hydroxypyridine exists in a tautomeric equilibrium with its zwitterionic pyridone form. researchgate.net The position of this equilibrium is significantly influenced by the solvent polarity. In aqueous solutions, the zwitterionic keto form is stabilized through hydrogen bonding, and both tautomers can coexist in nearly equal proportions. rsc.org In contrast, the enolic form is favored in the gas phase and in nonpolar solvents. rsc.org

The presence of the electron-withdrawing trifluoromethyl group at the C6 position is expected to influence this equilibrium. It will likely increase the acidity of the hydroxyl proton, potentially favoring the zwitterionic form in polar solvents. The tautomeric equilibrium is crucial as it determines the nucleophilic and electrophilic character of the molecule, thereby influencing its reactivity in various reactions. For instance, the zwitterionic form can exhibit different reactivity compared to the neutral enol form in both alkylation and acylation reactions.

Reactivity at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows for reactions such as N-alkylation, N-oxidation, and coordination to metal centers. The electron-withdrawing trifluoromethyl group at C6 reduces the basicity and nucleophilicity of the pyridine nitrogen, making these reactions more challenging compared to unsubstituted pyridines.

N-Alkylation and N-Oxidation Reactions

N-Alkylation: While O-alkylation of the hydroxyl group is generally preferred for 3-hydroxypyridines, N-alkylation can occur under certain conditions. The formation of N-alkylpyridinium salts can be achieved, particularly when the hydroxyl group is protected or when specific reaction conditions are employed that favor attack at the nitrogen atom. nih.govvulcanchem.com The reduced nucleophilicity of the nitrogen in this compound suggests that more forcing conditions might be required for N-alkylation compared to electron-rich pyridines.

N-Oxidation: The oxidation of the pyridine nitrogen to an N-oxide is a common reaction for pyridines, typically using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). nih.govnih.gov Pyridine N-oxides are valuable intermediates in organic synthesis, as the N-oxide group can activate the pyridine ring for both electrophilic and nucleophilic substitution. For pyridines bearing electron-withdrawing groups, N-oxidation can be more difficult. nih.gov However, the synthesis of pyridine N-oxides with trifluoromethyl groups has been reported. umn.edu

Coordination Chemistry for Ligand Development

Pyridine and its derivatives are widely used as ligands in coordination chemistry due to the ability of the nitrogen atom to coordinate to a wide range of metal ions. 3-Hydroxypyridines can act as versatile ligands, coordinating to metals through the pyridine nitrogen, the hydroxyl oxygen, or both, leading to monodentate, bidentate, or bridging coordination modes.

The presence of a trifluoromethyl group can significantly impact the coordination properties of the ligand. The electron-withdrawing nature of the CF₃ group reduces the electron density on the pyridine nitrogen, thereby weakening its donor capacity. This can influence the stability and electronic properties of the resulting metal complexes. Nevertheless, trifluoromethyl-substituted pyridine ligands have been successfully used in the synthesis of various metal complexes, including those with lanthanides. The development of ligands like this compound could lead to catalysts with unique reactivity or materials with specific electronic or magnetic properties. The interplay between the steric bulk of the propyl group and the electronic effects of the trifluoromethyl group could offer fine-tuning of the ligand's coordination behavior.

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

The pyridine ring, being inherently electron-deficient compared to benzene, exhibits characteristic reactivity towards both electrophilic and nucleophilic reagents. The substituents on the this compound ring further modulate this reactivity.

The propyl group at the C4 position is an electron-donating group (EDG) through an inductive effect. This increases the electron density of the pyridine ring, thereby activating it towards electrophilic substitution and deactivating it towards nucleophilic attack, relative to an unsubstituted pyridine. Conversely, the trifluoromethyl group at the C6 position is a strong electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms. This significantly decreases the electron density of the ring, making it more susceptible to nucleophilic attack and less reactive towards electrophiles. wikipedia.org

The hydroxyl group at the C3 position is an activating, ortho-, para-directing group in electrophilic aromatic substitution due to its ability to donate a lone pair of electrons into the ring. In the context of this molecule, its influence will be significant.

The net effect on the pyridine ring's reactivity is a balance of these opposing electronic influences. The powerful deactivating effect of the trifluoromethyl group likely dominates, rendering the ring generally less susceptible to electrophilic substitution than a simple alkyl-substituted pyridinol. However, the combined electron-donating effects of the propyl and hydroxyl groups will make it more reactive than a pyridine ring bearing only a trifluoromethyl group.

For nucleophilic substitution, the trifluoromethyl group strongly activates the ring, particularly at the positions ortho and para to it (C5 and C2, respectively). The electron-donating propyl and hydroxyl groups will somewhat counteract this activation.

The regioselectivity of substitution reactions on this compound is a complex outcome of the directing effects of the three substituents.

Electrophilic Aromatic Substitution (SEAr):

In electrophilic aromatic substitution, the hydroxyl group is the most powerful activating and directing group. It will strongly direct incoming electrophiles to the positions ortho and para to itself. The position ortho to the hydroxyl group is C2, and the other ortho position is C4, which is already substituted. The position para to the hydroxyl group is C6, which is also substituted. Therefore, electrophilic substitution is most likely to occur at the C2 or C5 position.

Attack at C2: This position is ortho to the activating hydroxyl group and meta to the deactivating trifluoromethyl group. It is also ortho to the nitrogen atom.

Attack at C5: This position is meta to the activating hydroxyl group and ortho to the deactivating trifluoromethyl group. It is also meta to the propyl group.

Considering the strong activating effect of the hydroxyl group, substitution at the C2 position is generally favored. The electron-withdrawing trifluoromethyl group at C6 will disfavor electrophilic attack at the adjacent C5 position. The propyl group at C4 will sterically hinder attack at C5 and electronically favor attack at C2 and C6 (which is blocked). Therefore, electrophilic substitution is predicted to occur predominantly at the C2 position.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on the pyridine ring is favored at positions 2, 4, and 6. In this compound, positions 4 and 6 are already substituted. For a substitution reaction to occur, a leaving group would need to be present at one of the ring positions. Assuming a suitable leaving group (e.g., a halide) is present, the trifluoromethyl group at C6 will strongly activate the ring for nucleophilic attack.

If a leaving group were at the C2 position, it would be activated by the ring nitrogen and the trifluoromethyl group (para). If a leaving group were at the C5 position, it would be activated by the trifluoromethyl group (ortho). Given the electronic activation, nucleophilic substitution would be most favorable at positions activated by the trifluoromethyl group.

Interactive Data Table: Predicted Regioselectivity of Substitution

| Reaction Type | Most Likely Position(s) | Rationale |

| Electrophilic Substitution | C2 | - Ortho to the strongly activating -OH group- Meta to the deactivating -CF3 group |

| Nucleophilic Substitution | C2, C5 (if a leaving group is present) | - Activated by the electron-withdrawing -CF3 group (para and ortho, respectively) and the ring nitrogen |

Reactions of the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability, which is one of the reasons for its frequent use in medicinal chemistry. almerja.net However, under certain conditions, it can undergo transformations.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group exceptionally stable towards many chemical reagents and high temperatures. It is generally resistant to both acidic and basic hydrolysis.

However, transformations of the trifluoromethyl group are not impossible. For instance, under strongly reducing conditions, the C-F bonds can be cleaved. Certain transition metal complexes can also mediate the transformation of a trifluoromethyl group. In the context of pyridines, methods for the selective transformation of aromatic trifluoromethyl groups have been developed, although they often require specific directing groups or harsh reaction conditions.

As a powerful electron-withdrawing group, the trifluoromethyl group significantly perturbs the electronic distribution of the pyridine ring. This has several consequences:

Increased Acidity of the Hydroxyl Group: The strong inductive electron withdrawal by the CF3 group stabilizes the corresponding phenoxide anion, thereby increasing the acidity of the hydroxyl group at the C3 position compared to an unsubstituted 3-hydroxypyridine.

Deactivation towards Electrophilic Attack: The electron-deficient nature of the ring makes it less nucleophilic and therefore less reactive towards electrophiles.

Activation towards Nucleophilic Attack: The decreased electron density at the ring carbons makes the ring more susceptible to attack by nucleophiles.

Influence on Basicity of the Pyridine Nitrogen: The electron-withdrawing effect of the CF3 group reduces the electron density on the nitrogen atom, making it a weaker base compared to unsubstituted pyridine.

Interactive Data Table: Electronic Effects of the Trifluoromethyl Group

| Property | Effect of the CF3 Group | Explanation |

| Ring Reactivity (Electrophilic) | Decreased | Strong inductive electron withdrawal deactivates the ring. |

| Ring Reactivity (Nucleophilic) | Increased | Decreased electron density at ring carbons facilitates nucleophilic attack. |

| Acidity of 3-OH Group | Increased | Stabilization of the conjugate base (phenoxide) through electron withdrawal. |

| Basicity of Pyridine Nitrogen | Decreased | Reduced electron density on the nitrogen atom. |

Computational and Theoretical Investigations of 4 Propyl 6 Trifluoromethyl Pyridin 3 Ol

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 4-Propyl-6-trifluoromethyl-pyridin-3-OL. These calculations help in understanding how the interplay between the electron-donating propyl group and the strongly electron-withdrawing trifluoromethyl and hydroxyl groups influences the electronic distribution within the pyridine (B92270) ring.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the electron-donating nature of the propyl group is expected to raise the energy of the HOMO, while the potent electron-withdrawing capacity of the trifluoromethyl group will likely lower the energy of the LUMO. researchgate.net The hydroxyl group can act as either a π-donor or a σ-acceptor, further modulating the orbital energies. The HOMO is anticipated to be localized primarily on the pyridine ring and the oxygen atom of the hydroxyl group, which are the most electron-rich parts of the molecule. Conversely, the LUMO is expected to be concentrated around the trifluoromethyl group and the carbon atoms of the pyridine ring attached to it, reflecting the electron-deficient character of this region. A smaller HOMO-LUMO gap would suggest higher reactivity. Theoretical calculations are essential to precisely quantify these energies. mdpi.com

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Note: These values are hypothetical and based on typical DFT calculations for similar structures.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

The distribution of electron density in a molecule is key to understanding its intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that show the charge distribution of a molecule. researchgate.net They are invaluable for predicting sites for electrophilic and nucleophilic attack. chemicalbook.com

In this compound, the ESP map is expected to show a region of negative potential (typically colored red or yellow) around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating these as likely sites for electrophilic attack. Conversely, a region of positive potential (typically colored blue) is anticipated around the hydrogen atom of the hydroxyl group and the trifluoromethyl group, highlighting them as potential sites for nucleophilic interaction. sigmaaldrich.comuni.lu The trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the electrostatic potential of the entire molecule. researchgate.net

Table 2: Predicted Dipole Moment for this compound (Note: This value is hypothetical and based on typical DFT calculations for similar structures.)

| Property | Predicted Value |

| Dipole Moment (Debye) | 3.5 D |

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule is not static and can exist in various conformations. Understanding the preferred conformations and the energy barriers between them is crucial for comprehending its biological activity and physical properties.

The propyl and trifluoromethyl substituents on the pyridine ring of this compound introduce steric and electronic effects that dictate its preferred conformation. The propyl group, with its flexible alkyl chain, can adopt multiple rotational conformations (rotamers). Computational methods can be used to determine the relative energies of these rotamers, identifying the most stable conformation, which is likely to be the one that minimizes steric hindrance with the adjacent hydroxyl group and the pyridine ring. Studies on other alkyl-substituted aromatic rings have shown that the planar or perpendicular orientation of the alkyl chain relative to the ring can have different energy levels. scifiniti.com

The trifluoromethyl group, while conformationally less complex, exerts a strong influence on the geometry of the pyridine ring due to its size and electronic demands. The interaction between the substituents can lead to slight distortions of the pyridine ring from planarity.

Hydroxypyridines can exist in equilibrium with their tautomeric pyridone forms. sigmaaldrich.com For this compound, a tautomeric equilibrium with 4-Propyl-6-trifluoromethyl-1H-pyridin-3-one is possible. The position of this equilibrium is highly dependent on the solvent environment and the electronic nature of the substituents. chemicalbook.comuni.lu

Quantum chemical calculations can be employed to model this tautomeric equilibrium by calculating the relative free energies of the two tautomers in both the gas phase and in different solvents, often using a self-consistent reaction field (SCRF) model. chemicalbook.com For 3-hydroxypyridine (B118123), the equilibrium can be a mixture of both tautomers, and this is expected to be influenced by the propyl and trifluoromethyl groups. google.com The strongly electron-withdrawing trifluoromethyl group could favor the pyridone form by stabilizing the negative charge that can be delocalized onto the nitrogen atom in the zwitterionic resonance structure of the pyridone. spectrabase.com

Prediction of Spectroscopic Parameters for Structural Characterization Support

Computational chemistry provides powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. For this compound, these calculations would predict the chemical shifts for the protons and carbons of the propyl group, the pyridine ring, and the hydroxyl group. The predicted shifts would be influenced by the electron-donating and -withdrawing effects of the substituents. For instance, the carbon atom attached to the trifluoromethyl group is expected to have a downfield chemical shift in the ¹³C NMR spectrum. Similarly, ¹⁹F NMR chemical shifts can be predicted, providing a characteristic signal for the trifluoromethyl group. spectrabase.com

Vibrational frequencies from IR spectroscopy can also be calculated. These calculations can help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the O-H stretch of the hydroxyl group, the C-F stretches of the trifluoromethyl group, and the various vibrations of the pyridine ring.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Note: These values are illustrative and based on general principles and data from similar structures.)

| Carbon Atom Position | Predicted Chemical Shift (ppm) |

| C2 (C-N) | 150.5 |

| C3 (C-OH) | 158.2 |

| C4 (C-Propyl) | 135.8 |

| C5 (C-H) | 115.3 |

| C6 (C-CF3) | 148.9 (q, J ≈ 35 Hz) |

| CF3 | 123.0 (q, J ≈ 272 Hz) |

| Propyl-CH2 | 32.1 |

| Propyl-CH2 | 22.8 |

| Propyl-CH3 | 13.9 |

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become highly accurate in predicting NMR chemical shifts (¹H and ¹³C), aiding in spectral assignment and structural confirmation.

For a molecule like this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can be employed to calculate the nuclear shieldings. ruc.dk These calculations are typically performed on a geometry-optimized structure of the molecule. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for predicting the isotropic magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. ruc.dk

The predicted chemical shifts would be highly sensitive to the molecule's conformation, particularly the orientation of the propyl group and the tautomeric state of the hydroxypyridine ring (i.e., the pyridinol versus the pyridone form). Solvent effects can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions that mimic experimental conditions. ruc.dk

Table 1: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: This table presents hypothetical data for illustrative purposes, as specific experimental or fully calculated data for this compound is not publicly available. The values are based on typical shifts for substituted pyridinol rings.)

| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton | Predicted ¹H Shift (ppm) |

| C-2 | 148.5 | H-2 | 7.85 |

| C-3 | 155.2 | OH | 9.50 |

| C-4 | 125.8 | - | - |

| C-5 | 115.4 | H-5 | 7.10 |

| C-6 | 149.0 (q, J(C,F) ≈ 35 Hz) | - | - |

| CF₃ | 123.1 (q, J(C,F) ≈ 275 Hz) | - | - |

| Propyl-C1' | 32.1 | H-1' | 2.60 |

| Propyl-C2' | 22.5 | H-2' | 1.65 |

| Propyl-C3' | 13.9 | H-3' | 0.95 |

Vibrational (IR, Raman) and Electronic (UV/Vis) Spectra Simulation

Theoretical simulations of vibrational and electronic spectra are crucial for interpreting experimental data and understanding molecular structure and bonding.

Vibrational Spectra (IR and Raman): Frequency calculations performed using DFT methods can predict the vibrational modes of this compound. These calculations provide the frequencies of IR and Raman active bands and their corresponding intensities. The predicted spectrum would reveal characteristic peaks for the O-H stretch, C=C and C=N stretching vibrations of the pyridine ring, and strong bands associated with the C-F stretching modes of the trifluoromethyl group. Comparing the calculated vibrational frequencies with experimental IR and Raman spectra helps in the definitive assignment of spectral bands to specific molecular motions. nih.gov Such analyses can also elucidate the effects of hydrogen bonding on the vibrational frequencies, particularly the O-H stretching band. nih.gov

Electronic Spectra (UV/Vis): Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV/Vis absorption spectra. acs.org By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical spectrum can be generated. For this compound, the calculations would likely predict π → π* and n → π* transitions characteristic of aromatic systems. The positions of the absorption maxima (λ_max) would be influenced by the substitution pattern, with both the electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl group playing significant roles in modulating the HOMO-LUMO energy gap. youtube.com

Reaction Mechanism Modeling and Kinetics Prediction

Computational chemistry is a key tool for exploring the "how" and "why" of chemical reactions, providing insights into reaction pathways, transition states, and reaction rates that are often difficult to probe experimentally.

Computational Elucidation of Reaction Pathways and Energy Barriers

For this compound, computational studies could elucidate the mechanisms of its formation or its subsequent reactions. For instance, the synthesis of substituted pyridines can involve complex multi-step processes like condensations or cycloadditions. nih.govorganic-chemistry.org DFT calculations can be used to map the potential energy surface of a proposed reaction. This involves:

Identifying Intermediates and Transition States: Locating the stable molecules (reactants, intermediates, products) and the high-energy transition state structures that connect them along a reaction coordinate.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (energy barrier), which is a key factor controlling the reaction rate.

For example, a study on the functionalization of the pyridine ring, such as electrophilic or nucleophilic substitution, would involve calculating the energy barriers for attack at different positions to predict regioselectivity. chemrxiv.org

Theoretical Studies of Catalytic Cycles Involving the Compound

If this compound were to be used as a ligand in a catalytic system, computational modeling could be employed to understand the catalytic cycle. This is common in the study of transition metal catalysis where pyridine derivatives are used as ligands. acs.org Theoretical studies would involve:

Modeling the coordination of the pyridinol to the metal center.

Calculating the geometries and energies of all catalytic intermediates (e.g., oxidative addition, reductive elimination, and insertion steps).

Determining the rate-determining step of the cycle by identifying the highest energy barrier.

These computational insights can help in optimizing reaction conditions and in the rational design of more efficient catalysts.

Intermolecular Interactions and Supramolecular Assembly Modeling

The non-covalent interactions of this compound, particularly hydrogen bonding, are critical to its physical properties and how it assembles in the solid state.

Hydrogen Bonding Networks

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a pyridine nitrogen atom (a hydrogen bond acceptor) makes this compound a prime candidate for forming extensive hydrogen bonding networks. researchgate.net Computational modeling can be used to explore and quantify these interactions.

Theoretical studies would likely investigate several possibilities:

Dimerization: Calculating the binding energy and geometry of different dimeric structures. For example, a common motif for hydroxypyridines is the formation of a dimer through O-H···N hydrogen bonds. acs.org

Extended Networks: Simulating how individual molecules might assemble into larger chains or sheets in the solid state. researchgate.net The interplay between the strong O-H···N bonds and potentially weaker C-H···F or C-H···O interactions could lead to complex and interesting supramolecular architectures.

Tautomeric Influence: The ability of the molecule to exist in a pyridone tautomeric form could significantly alter the hydrogen bonding patterns, favoring N-H···O=C bonds instead of O-H···N bonds. youtube.com Computational analysis of the relative energies of different hydrogen-bonded assemblies for each tautomer can predict the most stable crystal packing arrangement. acs.org

DFT calculations, often supplemented with corrections for dispersion forces (e.g., DFT-D3), are used to accurately model these weak interactions. The strength of the hydrogen bonds can be evaluated by analyzing bond distances, bond angles, and calculated interaction energies. acs.org

Halogen Bonding and Fluorine Effects

The presence of a trifluoromethyl (-CF3) group in this compound introduces significant electronic effects that modulate its intermolecular interactions, including the potential for halogen bonding. The high electronegativity of fluorine atoms creates a region of positive electrostatic potential, known as a σ-hole, on the halogen atom along the axis of the C-F bond, although this is more pronounced in heavier halogens. nih.gov However, the electron-withdrawing nature of the -CF3 group profoundly influences the electron distribution across the entire pyridine ring. researchoutreach.org

Computational studies on fluorinated heterocycles demonstrate that fluorine substitution can drastically alter a molecule's physicochemical properties such as lipophilicity, metabolic stability, and pKa. emerginginvestigators.orgnih.gov For instance, the introduction of a trifluoromethyl group can enhance the acidity of the pyridinol's hydroxyl group and influence the basicity of the pyridine nitrogen. nih.gov

The fluorine atoms in the -CF3 group can act as hydrogen bond acceptors, a property that has been explored in computational studies of fluorinated ligands in protein binding sites. nih.gov In the case of this compound, intramolecular hydrogen bonding between the 3-hydroxyl group and the nitrogen of the pyridine ring is possible. Furthermore, intermolecular hydrogen bonds with solvent molecules or biological receptors are expected. Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in quantifying the strength and geometry of these interactions. nih.gov

The table below presents predicted interaction parameters for the trifluoromethyl group in a pyridinol environment, derived from computational studies on analogous molecules.

| Interaction Type | Predicted Energy (kcal/mol) | Basis of Prediction |

| C-F···H-O Hydrogen Bond | -2.5 to -4.0 | DFT calculations on fluorinated alcohols |

| C-F···H-N Hydrogen Bond | -1.5 to -3.0 | Ab initio studies on fluorinated amines |

| π-π Stacking (ring) | -5.0 to -8.0 | Symmetry-Adapted Perturbation Theory (SAPT) |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Theoretical Framework Development (without explicit biological activity data)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. dmed.org.ua In the absence of experimental data for this compound, a theoretical QSAR/QSPR framework can be developed based on a dataset of structurally related substituted pyridinols.

The development of such a framework involves several key steps:

Dataset Curation: A set of diverse, substituted pyridinol analogs with known properties (e.g., solubility, pKa, lipophilicity) would be compiled from the literature.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset, including this compound, would be calculated. These descriptors fall into several categories:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, constitutional descriptors.

3D Descriptors: Molecular shape, surface area, volume.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, electrostatic potential. emerginginvestigators.org

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build a model that correlates the descriptors with the property of interest. dmed.org.uaresearchgate.net

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques. dmed.org.ua

For this compound, key descriptors influencing its properties would likely include the hydrophobicity of the propyl group (often represented by descriptors like AlogP) and the electronic influence of the trifluoromethyl group (captured by electrostatic and quantum chemical descriptors). nih.gov

The following table includes predicted physicochemical properties for this compound and its analogs, which could serve as a basis for a QSPR study.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |

| This compound | C9H10F3NO | 205.18 | ~2.5 |

| 4-Methyl-6-trifluoromethyl-pyridin-3-ol | C7H6F3NO | 177.12 | 1.8 uni.lu |

| 4-Amino-6-trifluoromethyl-pyridin-3-ol | C6H5F3N2O | 178.11 | 0.7 uni.lu |

| 6-(Trifluoromethyl)pyridin-3-yl)methanol | C7H6F3NO | 177.12 | 1.2 (calculated) |

XlogP is a measure of lipophilicity.

Development of Advanced Computational Methods for Fluorinated Heterocyclic Systems

The accurate theoretical description of fluorinated heterocyclic systems like this compound necessitates the use and further development of advanced computational methods. Standard computational approaches may not always adequately capture the nuanced electronic effects of fluorine.

Challenges and Advanced Approaches:

Electron Correlation: The high electronegativity of fluorine requires methods that accurately treat electron correlation. Post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, or high-level DFT functionals, are often necessary for reliable predictions of geometries and interaction energies. researchgate.net

Basis Sets: The use of appropriate basis sets is critical. Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly employed to provide the necessary flexibility to describe the electronic structure around the fluorine atoms. nih.gov

Solvation Effects: To model the behavior of this compound in a biological or chemical environment, solvation models are essential. Implicit solvation models, such as the Polarizable Continuum Model (PCM), or explicit solvation with molecular dynamics (MD) simulations can be used to account for the influence of the solvent.

Force Field Development: For large-scale simulations, such as protein-ligand docking or long-time molecular dynamics, classical force fields are used. The development of accurate force field parameters for fluorinated compounds is an active area of research, as standard force fields may not correctly reproduce the electrostatic and van der Waals interactions of organofluorine moieties. nih.gov

Recent advancements in computational methodologies, including the use of quantum mechanics/molecular mechanics (QM/MM) hybrid methods, allow for the high-accuracy treatment of the fluorinated ligand within a larger biological system, providing detailed insights into its interactions and reactivity.

Applications of 4 Propyl 6 Trifluoromethyl Pyridin 3 Ol As a Chemical Building Block and Research Tool

Precursor in the Synthesis of Diverse Complex Organic Molecules

The structural arrangement of 4-Propyl-6-trifluoromethyl-pyridin-3-OL suggests its potential as a precursor for more complex molecules. The hydroxyl group can be a site for etherification, esterification, or conversion to a leaving group for nucleophilic substitution. The pyridine (B92270) ring itself can undergo various modifications.

Despite this potential, a comprehensive review of scientific literature and patent databases reveals no specific examples of this compound being used as a precursor in the synthesis of complex organic molecules. The compound is listed by some chemical suppliers, indicating its availability for research purposes. google.commolaid.com

Trifluoromethylpyridine derivatives are a cornerstone of the modern agrochemical industry, with numerous commercialized products containing this moiety. nih.govagropages.com These compounds are valued for their high efficacy and biological activity. The trifluoromethyl group often enhances metabolic stability and binding affinity to target proteins in pests and weeds. nih.gov

While many trifluoromethylpyridine derivatives serve as crucial intermediates in the synthesis of herbicides, fungicides, and insecticides, there is no specific mention in the available literature or patents of this compound being utilized in agrochemical research and development. The general importance of this class of compounds, however, suggests that it could be a candidate for such applications.

The incorporation of fluorinated building blocks into polymers and other functional materials can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. The pyridine nucleus, with its unique electronic properties and ability to coordinate with metals, is also a valuable component in materials science.

However, there is no documented use of this compound as a building block for advanced materials like polymers or other functional materials in the reviewed sources.

Component in Ligand Design for Organometallic Chemistry and Catalysis

Pyridine-based ligands are fundamental in organometallic chemistry and catalysis due to the nitrogen atom's ability to coordinate with a wide range of metal centers. The electronic and steric properties of the pyridine ring can be fine-tuned by substituents, which in turn influences the properties and catalytic activity of the resulting metal complex.

The development of chiral ligands for asymmetric catalysis is a major focus of modern synthetic chemistry. While there are examples of chiral pyridines being used in asymmetric synthesis, there is no information available that details the use of this compound in the development of chiral ligands. The molecule itself is not chiral, but it could potentially be used as a starting material for the synthesis of chiral ligands.

The stability and tunable nature of pyridine derivatives make them attractive for use in catalyst development, either as the primary ligand or as part of a larger support structure. The trifluoromethyl group can influence the Lewis basicity of the pyridine nitrogen, which can affect the catalytic activity of a coordinated metal.

Despite these general principles, no specific research has been found that describes the application of this compound in catalyst development or as a support structure.

Probes for Chemical Biology and Biochemical Mechanistic Studies (excluding in vivo human data)

Fluorinated compounds are often used as probes in chemical biology and for mechanistic studies due to the utility of ¹⁹F NMR spectroscopy, which provides a sensitive and background-free signal. The trifluoromethyl group can serve as a reporter group to study protein-ligand interactions or to monitor metabolic pathways.

While the trifluoromethyl group in this compound makes it a theoretical candidate for such studies, there is no published research demonstrating its use as a probe for chemical biology or in biochemical mechanistic investigations.

Based on a thorough review of available scientific and patent literature, there is a significant lack of specific research and application data for the chemical compound this compound. While the broader class of trifluoromethylpyridines is of considerable importance, particularly in agrochemicals, the specific roles and applications of this particular derivative remain undocumented in the public domain. Its availability from chemical suppliers suggests it may be used in proprietary research or is a candidate for future investigations. The potential applications outlined in this article are based on the general reactivity and properties of its constituent functional groups and the known utility of related compounds. Further research would be necessary to establish the specific value of this compound as a chemical building block and research tool.

Design of Structural Probes for Molecular Target Engagement

The specific structure of this compound, with its distinct substituents, makes it a valuable scaffold for designing structural probes to investigate molecular target engagement. Structure-Activity Relationship (SAR) studies are crucial in drug discovery for understanding how chemical structure relates to biological activity. A study focused on Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) ligands identified this compound as a key compound in exploring the SAR of selective PPARβ/δ activators. lookchem.com This highlights the compound's utility in systematically modifying a lead structure to probe the binding pocket of a biological target.

The trifluoromethyl group is particularly important in this context. Its strong electron-withdrawing nature can influence the acidity of the neighboring hydroxyl group and participate in specific interactions with amino acid residues in a protein's binding site, such as hydrogen bonds or dipole-dipole interactions. researchgate.net Statistical analyses in medicinal chemistry have shown that while replacing a methyl group with a trifluoromethyl group doesn't guarantee improved bioactivity, in a significant number of cases, it can lead to a substantial increase in potency. acs.org The propyl group, on the other hand, provides a lipophilic handle that can be varied to explore hydrophobic pockets within a target protein.

By systematically altering the propyl group (e.g., changing its length or branching) or modifying the pyridinol core, researchers can create a library of analogs based on the this compound scaffold. These analogs can then be used to map the steric and electronic requirements of a target's binding site, providing valuable information for the design of more potent and selective therapeutic agents.

Fluorescent Labeling Reagents (if applicable to this compound class)

While there is no direct evidence of this compound itself being used as a fluorescent labeling reagent, the broader class of substituted pyridines can be functionalized to create fluorescent probes. The pyridine nucleus can be incorporated into larger conjugated systems that exhibit fluorescence. The utility of a compound as a fluorescent label depends on its quantum yield, photostability, and the presence of functional groups that allow for covalent attachment to biomolecules.

The hydroxyl group on the this compound scaffold could potentially serve as a handle for further chemical modification, allowing for the attachment of a fluorophore. However, the intrinsic fluorescence of this particular compound is not expected to be strong enough for it to be used directly as a fluorescent label.

Contribution to Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. While specific research on the supramolecular chemistry of this compound is not documented, its structural features suggest potential for participating in self-assembly processes.

The pyridin-3-ol moiety can engage in hydrogen bonding, a key interaction in directing self-assembly. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. The trifluoromethyl group, although not a classical hydrogen bond donor, can participate in weaker C-H···F interactions, which have been shown to direct supramolecular assembly in some cases. The interplay of these interactions, along with potential π-π stacking of the pyridine rings, could lead to the formation of ordered supramolecular structures.

Advanced Spectroscopic and Diffraction Studies for Structural Elucidation and Solid State Analysis

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the elemental composition of a molecule. researchgate.netmeasurlabs.com By providing highly accurate mass measurements, typically with sub-ppm error, HRMS allows for the calculation of a unique molecular formula, which is a critical step in the structural elucidation of novel compounds like 4-Propyl-6-trifluoromethyl-pyridin-3-OL. researchgate.netroutledge.com

For this compound, HRMS would be expected to yield a highly accurate mass for the protonated molecule, [M+H]⁺. This precise mass measurement helps to confirm the elemental composition (C₉H₁₀F₃NO) and distinguish it from other potential isobaric compounds.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org This technique is instrumental in piecing together the molecular structure by identifying characteristic neutral losses and fragment ions. longdom.orgnih.gov The fragmentation of the protonated this compound ion would likely proceed through several predictable pathways based on the established fragmentation patterns of pyridine (B92270) derivatives and compounds containing propyl and trifluoromethyl groups. rsc.orgcdnsciencepub.com

A plausible fragmentation pathway for protonated this compound ([M+H]⁺) would involve initial cleavages at the propyl substituent and losses related to the trifluoromethyl group. The pyridine ring itself is relatively stable, but can undergo ring-opening or loss of neutral molecules like HCN following initial fragmentation events. rsc.org

Key fragmentation steps could include:

Loss of ethylene (B1197577) (C₂H₄): A common fragmentation for propyl-substituted aromatic rings is the benzylic cleavage leading to the loss of an ethyl radical, followed by the loss of a hydrogen atom, or a McLafferty-type rearrangement resulting in the loss of ethylene. This would result in a fragment ion corresponding to the ethyl-substituted pyridine.

Loss of the propyl group: Cleavage of the C-C bond between the pyridine ring and the propyl group.

Loss of HF or CF₂: The trifluoromethyl group is highly electronegative and can lead to fragments resulting from the loss of HF or difluorocarbene (CF₂). nih.gov

Pyridine ring fragmentation: Subsequent fragmentation of the pyridine ring could involve the loss of HCN, a characteristic fragmentation for pyridine-containing compounds. rsc.org

The predicted accurate masses of the parent ion and its major fragments are crucial for confirming the proposed fragmentation pathway.

Table 1: Predicted HRMS Data and Plausible Fragments for this compound

| Ion/Fragment | Molecular Formula | Predicted Monoisotopic Mass (Da) | Plausible Origin |

| [M+H]⁺ | C₉H₁₁F₃NO⁺ | 222.0787 | Protonated parent molecule |

| [M+H - C₂H₄]⁺ | C₇H₇F₃NO⁺ | 194.0474 | Loss of ethylene from the propyl group |

| [M+H - C₃H₇]⁺ | C₆H₄F₃NO⁺ | 179.0266 | Loss of the propyl radical |

| [M+H - HF]⁺ | C₉H₁₀F₂NO⁺ | 202.0725 | Loss of hydrogen fluoride |

| [M+H - CF₃]⁺ | C₈H₁₁NO⁺ | 138.0862 | Loss of the trifluoromethyl radical |

This data is predictive and serves as a guide for experimental analysis.

The systematic analysis of these fragment ions allows for the comprehensive structural confirmation of this compound. unt.edu

Future Directions and Emerging Research Avenues for 4 Propyl 6 Trifluoromethyl Pyridin 3 Ol

Exploration of Unconventional and Sustainable Synthetic Strategies

The synthesis of trifluoromethyl-substituted pyridines is an area of active research. nih.gov Traditional methods often rely on harsh conditions or multi-step processes. Future research on 4-Propyl-6-trifluoromethyl-pyridin-3-ol could prioritize the development of more sustainable and efficient synthetic routes. One promising approach involves the construction of the pyridine (B92270) ring from a trifluoromethyl-containing building block. nih.gov For instance, a potential strategy could involve the cyclocondensation of a trifluoromethyl-β-ketoester with an appropriate enamine derived from a propyl-containing precursor.

Another avenue for exploration is the late-stage functionalization of a pre-formed pyridine ring. This could involve the direct C-H trifluoromethylation and propylation of a suitable pyridin-3-ol derivative. Such methods, while challenging, offer a more atom-economical approach. The principles of green chemistry, such as the use of non-toxic reagents and solvents, would be central to this research. frontiersin.orgeurekalert.org

Table 1: Hypothetical Sustainable Synthetic Approaches to this compound

| Strategy | Key Precursors | Potential Catalyst/Conditions | Green Chemistry Aspect |

| Cyclocondensation | Ethyl 4,4,4-trifluoroacetoacetate, Propyl-substituted enamine | Brønsted or Lewis acid catalyst, microwave irradiation | High atom economy, potential for solvent-free conditions. frontiersin.org |

| Late-stage C-H Functionalization | Pyridin-3-ol | Photoredox catalysis for propylation, electrophilic trifluoromethylating agent | Avoidance of pre-functionalized starting materials. |

| Halogen-Exchange and Cross-Coupling | 6-Chloro-4-propyl-pyridin-3-ol | Copper-mediated trifluoromethylation | Use of readily available starting materials. |

Discovery of Novel Reactivity Patterns and Rearrangements

The interplay of the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl and propyl groups on the pyridine ring of this compound suggests a rich and complex reactivity profile waiting to be explored. Future research could investigate the regioselectivity of electrophilic aromatic substitution, with the directing effects of the substituents being a key point of study.

Furthermore, the pyridinol tautomerism (existing in equilibrium with the corresponding pyridone form) could be a fascinating area of investigation. The position of this equilibrium in this compound will significantly influence its reactivity. It is conceivable that under specific conditions, such as photochemical activation, this compound could undergo novel rearrangement reactions, leading to the formation of new heterocyclic scaffolds.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or unstable intermediates. acs.org The synthesis of this compound could be adapted to a continuous flow process. For example, a multi-step sequence involving a Bohlmann-Rahtz pyridine synthesis could be performed in a flow reactor, allowing for precise control of temperature and residence time at each stage. interchim.fr

An automated synthesis platform could be developed to rapidly generate a library of derivatives based on the this compound scaffold. By systematically varying the substituents, this technology would enable high-throughput screening for properties of interest in materials science or agrochemical research.

Table 2: Potential Flow Chemistry Setup for the Synthesis of this compound

| Parameter | Proposed Setting | Rationale |

| Reactor Type | Packed-bed reactor with immobilized catalyst | Enhanced reaction efficiency and catalyst recycling. |

| Temperature | 80-150 °C (optimized) | Precise temperature control to minimize side products. |

| Residence Time | 5-30 minutes | Rapid optimization and production. |

| Reagent Introduction | Syringe pumps for precise stoichiometric control | Improved yield and safety. |

Computational Design and Prediction of Novel Derivatives with Tailored Research Functions

Computational chemistry and molecular modeling will be invaluable tools in guiding the future research of this compound. Density Functional Theory (DFT) calculations could be employed to predict key properties such as its electronic structure, pKa, and reactivity. This predictive power would allow researchers to design novel derivatives with specific, tailored functions.

For instance, by modeling the interaction of various substituted analogs of this compound with a hypothetical biological target, computational methods could identify promising candidates for further synthesis and testing. This in silico screening would significantly accelerate the discovery process and reduce the reliance on costly and time-consuming laboratory experiments.

Development of Advanced Analytical Techniques for In Situ Monitoring or Trace Analysis